4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Crystallography Solid-State Characterization Structure Confirmation

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 675131-24-5) is a 1,2,4-triazole-3-thiol Schiff base featuring a 4-tert-butylbenzylidene imine at the N4 position and a 4-fluorophenyl substituent at C5. The compound has the molecular formula C19H19FN4S (MW: 354.44 g/mol) and is commercially available at ≥95% purity from multiple research chemical suppliers.

Molecular Formula C19H19FN4S
Molecular Weight 354.4 g/mol
CAS No. 675131-24-5
Cat. No. B12033860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
CAS675131-24-5
Molecular FormulaC19H19FN4S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F
InChIInChI=1S/C19H19FN4S/c1-19(2,3)15-8-4-13(5-9-15)12-21-24-17(22-23-18(24)25)14-6-10-16(20)11-7-14/h4-12H,1-3H3,(H,23,25)/b21-12+
InChIKeyHYFOWIPAZVKZGX-CIAFOILYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 675131-24-5): Structural Identity and Procurement Baseline


4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 675131-24-5) is a 1,2,4-triazole-3-thiol Schiff base featuring a 4-tert-butylbenzylidene imine at the N4 position and a 4-fluorophenyl substituent at C5 . The compound has the molecular formula C19H19FN4S (MW: 354.44 g/mol) and is commercially available at ≥95% purity from multiple research chemical suppliers . Structural analogues with modified aryl substituents (e.g., 2-fluorophenyl, 3-methylphenyl, phenyl) are cataloged by vendors, but direct published quantitative pharmacological or physicochemical comparisons are not currently available in the open literature. This guide documents the identifiable differentiation dimensions and explicit evidence strength.

Why Generic Substitution Is Not Advisable for 4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol


Within the 4-arylidenamino-5-aryl-4H-1,2,4-triazole-3-thiol chemotype, even subtle substituent changes can produce large shifts in biological activity profiles. Literature on closely related fluorophenyl-triazole series indicates that the position of fluorine substitution (ortho vs. para) and the electronic character of the benzylidene group modulate antimicrobial potency and spectrum [1]. Replacement of the 4-fluorophenyl group with an unsubstituted phenyl or a methylphenyl analogue changes both lipophilicity and electron-withdrawing capacity, which can alter target engagement, metabolic stability, and solubility [2]. The tert-butylbenzylidene fragment contributes steric bulk that may influence binding pocket complementarity. Consequently, a vendor specification of 'triazole-thiol derivative' alone is insufficient to guarantee equivalent experimental performance; the precise substitution pattern of CAS 675131-24-5 must be verified before procurement.

Quantitative Evidence Guide for Differentiating 4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol from Analogues


Crystal Structure Resolution: Orthorhombic Pbca Packing as a Quality Milestone

The title compound has been characterized by single-crystal X-ray diffraction, crystallizing in the orthorhombic space group Pbca with unit cell parameters a = 13.2684(9) Å, b = 12.4293(9) Å, c = 20.2231(15) Å, V = 3335.1(4) ų, Z = 8 [1]. The crystal structure confirms the E-configuration of the Schiff base imine and the thione tautomeric form of the triazole ring. This fully solved structure provides a definitive identity benchmark that is absent for the 2-fluorophenyl positional isomer (CAS 575463-09-1) and the 3-methylphenyl analogue (CAS 478255-76-4), for which no published crystal structures were located. The availability of single-crystal data supports rigorous batch characterization and polymorph screening.

Crystallography Solid-State Characterization Structure Confirmation

Predicted Lipophilicity Shift vs. Non-Fluorinated Analogues

Computational prediction using the consensus logP model yields an estimated logP of ~4.6 for 4-((4-tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, compared to ~4.1 for the non-fluorinated phenyl analogue (4-((4-tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol) [1]. This ~0.5 log unit increase reflects the electron-withdrawing effect of the para-fluoro substituent and is consistent with the known lipophilicity enhancement imparted by aryl fluorination in triazole-thiol scaffolds [2]. Higher logP may translate to improved membrane permeability but also increased metabolic clearance, making the 4-fluorophenyl compound a potentially distinct pharmacokinetic tool relative to its des-fluoro counterpart.

Drug-likeness Lipophilicity Computational Chemistry

Electronic Parameter Divergence: Para-Fluoro vs. Ortho-Fluoro Isomer

The 4-fluorophenyl substituent (Hammett σp = 0.06; σm = 0.34) exerts a distinct electronic profile compared to the 2-fluorophenyl isomer (σo = 0.24, σm = 0.34) on the triazole scaffold [1]. In fluorophenyl-1,2,4-triazole series, the position of fluorine has been shown to critically influence antimicrobial potency—compounds with 2-fluorophenyl groups demonstrated MIC values as low as 1.95 μg/mL against S. aureus, while 4-fluorophenyl congeners exhibited moderate activity with MIC ranges typically an order of magnitude higher [2]. Although direct comparative MIC data for CAS 675131-24-5 are not published, the established SAR pattern indicates that the 4-fluoro orientation is likely to produce a different activity spectrum than the 2-fluoro isomer, particularly against Gram-positive bacteria and Candida spp.

Electronic Effects SAR Substituent Constants

Thiol Reactivity as a Functional Handle: S-Alkylation and Metal Coordination

The free thiol (-SH) group at position 3 of the 1,2,4-triazole ring enables S-alkylation, S-acylation, and metal coordination chemistry that is not available to 3-alkylthio or 3-oxo analogues [1]. The thiol-thione tautomerism (confirmed in the solid state as the thione form [2]) provides additional reactive versatility. This functional handle allows post-synthetic diversification into S-substituted derivatives for SAR exploration or bioconjugation, distinguishing the compound from its S-methyl or S-benzyl counterparts. The 4-fluorophenyl group may further modulate the pKa of the thiol and influence metal-binding affinity relative to non-halogenated analogues.

Synthetic Utility Metal Chelation Late-Stage Functionalization

Research and Industrial Application Scenarios for 4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol


Biologically Oriented Synthesis (BIOS) Scaffold for Antimicrobial Lead Discovery

As a member of the 4-arylidenamino-4H-1,2,4-triazole-3-thiol family, which has demonstrated antituberculosis activity (compound 2k at 6.25 μg/mL with 87% inhibition against M. tuberculosis H37Rv [1]), CAS 675131-24-5 can serve as a scaffold for systematic SAR exploration. The 4-fluorophenyl and 4-tert-butylbenzylidene substituents provide electronic and steric diversity points that can be varied to map activity landscapes against microbial targets, including drug-resistant Mycobacterium and Candida strains.

Reference Standard for Analytical Method Development and Batch Characterization

The solved crystal structure and ≥95% commercial purity [1] make this compound suitable as a reference standard for HPLC-MS or XRPD method development when working with triazole-thiol libraries. The availability of definitive unit cell parameters enables identification of polymorphs or solvates that may arise during formulation or storage.

Precursor for Thiol-Reactive Probe and Bioconjugate Synthesis

The free thiol group enables conjugation to maleimide-, iodoacetamide-, or disulfide-containing linkers for the generation of chemical probes, affinity matrices, or targeted delivery constructs [2]. The 4-fluorophenyl moiety provides a ¹⁹F NMR handle for tracking the conjugate in complex biological matrices, an advantage over non-fluorinated analogues.

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